Bisisorhapontigenin A
Overview
Description
Bisisorhapontigenin A is a natural product derived from the oxidative coupling of isorhapontigenin It belongs to the class of oligostilbenes, which are known for their complex structures and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisisorhapontigenin A is synthesized through an oxidative coupling reaction of (E)-isorhapontigenin. The reaction is typically carried out using ferric chloride as the oxidant in an acetone solvent at room temperature for 36 hours. This process results in the formation of several oligostilbenes, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the oxidative coupling reaction using ferric chloride can be scaled up for larger production. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bisisorhapontigenin A undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oligostilbenes.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Ferric chloride in acetone at room temperature.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include different oligostilbenes, such as bisisorhapontigenin B, triisorhapontigenin A, and tetraisorhapontigenin A .
Scientific Research Applications
Bisisorhapontigenin A has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidative coupling reactions and the formation of oligostilbenes.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of bisisorhapontigenin A involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Comparison with Similar Compounds
Isorhapontigenin: The precursor to bisisorhapontigenin A, known for its antioxidant properties.
Piceatannol: Another oligostilbene with similar biological activities.
Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its dimeric structure, which imparts distinct chemical and biological properties compared to its monomeric counterparts. Its ability to form various oligostilbenes through oxidative coupling reactions further highlights its versatility and potential for diverse applications .
Properties
IUPAC Name |
5-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O8/c1-36-23-13-18(6-4-17-5-8-24(34)26(10-17)37-2)29-28(16-23)39-31(19-7-9-25(35)27(14-19)38-3)30(29)20-11-21(32)15-22(33)12-20/h4-16,30-35H,1-3H3/b6-4+/t30-,31+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINWBUQDZTXDV-XKLXBFOWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(C(OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C=CC5=CC(=C(C=C5)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)/C=C/C5=CC(=C(C=C5)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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